molecular formula C6H8N2O2S B143914 5-Methyl-2-pyridinesulfonamide CAS No. 65938-77-4

5-Methyl-2-pyridinesulfonamide

Cat. No. B143914
CAS RN: 65938-77-4
M. Wt: 172.21 g/mol
InChI Key: HXURYNQXMBRJLU-UHFFFAOYSA-N
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Description

5-Methyl-2-pyridinesulfonamide is a chemical compound that has been studied for its potential in various organic synthesis reactions. It is a derivative of pyridine, a basic heterocyclic organic compound with a sulfonamide group, which is known for its versatility in chemical reactions due to the presence of both a reactive nitrogen atom and a sulfonamide functional group.

Synthesis Analysis

The synthesis of 5-Methyl-2-pyridinesulfonamide and related compounds has been explored in the context of constructing complex organic structures. For instance, the cyclization of unsaturated N-benzoyl-oxysulfonamides catalyzed by copper salts has been developed to produce 2,5-disubstituted pyrrolidines, demonstrating the utility of sulfonamide derivatives in facilitating cyclization reactions . Additionally, the compound has been used in a copper-catalyzed aziridination protocol, which proceeds smoothly under mild conditions to yield aziridines, highlighting its role in coordination chemistry and its potential in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-pyridinesulfonamide and its derivatives has been a subject of interest in crystallography. For example, the crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been elucidated, revealing π-π interactions and hydrogen-bonding interactions that form a three-dimensional network, which is indicative of the potential intermolecular interactions that 5-Methyl-2-pyridinesulfonamide might also exhibit .

Chemical Reactions Analysis

Chemical reactions involving 5-Methyl-2-pyridinesulfonamide have been shown to be diverse and efficient. The compound has been used to achieve efficient aziridination and selective aziridine ring opening, facilitated by notable coordination effects . This demonstrates the compound's reactivity and its ability to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Methyl-2-pyridinesulfonamide are not detailed in the provided papers, the studies suggest that the compound's properties are conducive to its reactivity in organic synthesis. The successful use of the compound in various reactions implies that it possesses characteristics that make it a valuable reagent in the construction of nitrogen-containing heterocycles and other organic molecules .

Scientific Research Applications

  • Antitumor Activity and Synthesis of Enantiomers :

    • Zhou et al. (2015) investigated the synthesis of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Their research included the analysis of absolute configurations and antitumor activity, demonstrating that these compounds inhibited PI3Kα kinase, which is significant for cancer treatment (Zhou et al., 2015).
  • Copper-Catalyzed Aziridination and Selective Ring Opening :

    • Han et al. (2004) developed a copper-catalyzed aziridination protocol using 5-methyl-2-pyridinesulfonamide. This approach facilitates efficient aziridination of olefins under mild conditions, marking a significant advancement in organic synthesis (Han et al., 2004).
  • Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts :

    • Ruff et al. (2016) synthesized Cp*IrIIICl complexes bearing pyridinesulfonamide ligands for catalyzing transfer hydrogenation of various ketones. This process is crucial for pharmaceutical and fine chemical synthesis (Ruff et al., 2016).
  • Quantum Chemical and Molecular Dynamic Simulation in Corrosion Inhibition :

    • Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of piperidine derivatives related to pyridinesulfonamide on iron surfaces. This research is relevant for materials science and corrosion prevention (Kaya et al., 2016).
  • Inhibiting Carbonic Anhydrase Isozymes for Cancer Treatment :

    • Brzozowski et al. (2011) explored novel 3-pyridinesulfonamide derivatives as inhibitors of human carbonic anhydrase isozymes, which are vital for cancer treatment. Their findings highlight the potential of these compounds in therapeutic applications (Brzozowski et al., 2011).
  • Synthesis of Novel Antifungal Agents :

    • Sangshetti et al. (2014) synthesized novel antifungal agents derived from 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines. Their research provides valuable insights into the development of new antifungal therapies (Sangshetti et al., 2014).
  • Anticoccidial Activity of Nitropyridinesulfonamides :

    • Morisawa et al. (1980) synthesized and evaluated nitropyridinesulfonamides for anticoccidial activity. This work contributes to the development of treatments against Eimeria tenella, a pathogen in poultry (Morisawa et al., 1980).
  • Synthesis and Antibacterial Activity of 1,3,4-Oxadiazole Thioether Derivatives :

    • Song et al. (2017) synthesized and assessed 1,3,4-oxadiazole thioether derivatives, containing elements like 2-chloro-5-methylene pyridine, for their antibacterial activities. This research is crucial for the development of new antibacterial agents (Song et al., 2017).

properties

IUPAC Name

5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXURYNQXMBRJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394266
Record name 5-Methyl-2-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-pyridinesulfonamide

CAS RN

65938-77-4
Record name 5-Methyl-2-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-pyridinesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sec-butyllithium (9.8 ml of 1.3M in cyclohexane) and N,N,N',N'-tetramethylethylenediamine (1.8 ml, 12.2 mmol) were added to a stirred solution of 2-bromo-5-methylpyridine (2 g, 11.6 mmol) at -78° C. under a nitrogen atmosphere. After 90 min sulphur dioxide (approximately 30 ml) was condensed into the reaction mixture using a cold finger and the reaction mixture was slowly warmed to room temperature over 12 h. The reaction mixture was concentrated to dryness and the residue dissolved in ice-water. To this was added a mixture of sodium hydroxide (1.39 g, 35 mmol) and hydroxylamine sulphonic acid (3.9 g, 35 mmol) in water (20 ml). After 24 h the solution was extracted with ethyl acetate, dried (MgSO4) and concentrated. Flash column chromatography (95% dichloromethane/5% methanol) gave the product (250 mg) as a clear oil which crystallised on standing.
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
G Schäfer, T Fleischer, M Kastner… - … Process Research & …, 2023 - ACS Publications
… 5-Methyl-2-pyridinesulfonamide is a regulatory starting … production route for 5-methyl-2-pyridinesulfonamide. The new … and the final isolation of 5-methyl-2-pyridinesulfonamide. The new …
Number of citations: 1 pubs.acs.org
H Han, I Bae, EJ Yoo, J Lee, Y Do, S Chang - Organic Letters, 2004 - ACS Publications
… Efficiency of catalysts was next investigated in the aziridination of styrene with the use of 5-methyl-2-pyridinesulfonamide (1) and PhI(OAc) 2 system (Table 2, R: 5-methyl-2-…
Number of citations: 78 pubs.acs.org
H Han, SB Park, SK Kim, S Chang - The Journal of Organic …, 2008 - ACS Publications
… We have developed an efficient protocol for copper-catalyzed olefin aziridination using 5-methyl-2-pyridinesulfonamide or 2-pyridinesulfonyl azide as the nitrenoid source. The …
Number of citations: 66 pubs.acs.org
JA Halfen - Current Organic Chemistry, 2005 - ingentaconnect.com
… Thus, 5-methyl-2-pyridinesulfonamide reacts with aryl olefins in the presence of PhI(OAc)2 (1.0 eq) and catalytic Cu(trifluoroacetylacetonate)2 (3 mol%) to afford aziridines in 49-84% …
Number of citations: 278 www.ingentaconnect.com
P Francotte, P De Tullio, T Podona, O Diouf… - Bioorganic & medicinal …, 2008 - Elsevier
Taking into account structure-activity relationships obtained with our previous series, new diversely substituted 1,2,4-pyridothiadiazine 1,1-dioxides were designed to obtain novel …
Number of citations: 25 www.sciencedirect.com
JWW Chang, TMU Ton, PWH Chan - The Chemical Record, 2011 - Wiley Online Library
… with PhINSO 2 Py, Chang and co-workers showed that [Cu(tfac) 2 ] 38 (tfac = trifluoroacetylacetonate) mediated the aziridination of alkenes with 5-methyl-2-pyridinesulfonamide (…
Number of citations: 203 onlinelibrary.wiley.com
M Nakanishi, AF Salit, C Bolm - Advanced Synthesis & …, 2008 - Wiley Online Library
… KOH (1.18g, 21mmol) was added to a solution of 5methyl-2-pyridinesulfonamide (1.72 g, 10 mmol) in methanol (30 mL). Then iodobenzene diacetate (3.22 g, 10 mmol) was added at …
Number of citations: 135 onlinelibrary.wiley.com
LJN Waddell, MC Henry, MAB Mostafa… - Synthesis, 2022 - thieme-connect.com
A one-pot, two-stage synthesis of diaryl sulfonamides using sequential iron and copper catalysis is developed. Regioselective para-iodination of activated arenes by the super Lewis …
Number of citations: 3 www.thieme-connect.com
G Schäfer, T Fleischer - Helvetica Chimica Acta - Wiley Online Library
… Aiglstorfer, ‘Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of 5-Methyl-2-pyridinesulfonamide: A Regulatory Starting Material of Endothelin …
Number of citations: 0 onlinelibrary.wiley.com
S Minakata, Y Takeda… - Methods and Applications …, 2014 - Wiley Online Library
… Chang and coworkers developed the alkene aziridination using 5-methyl-2-pyridinesulfonamide and PhI (OAc)2 catalyzed by Cu(tfac)2 (tfac ¼ trifluoroacetylacetonate) without external …
Number of citations: 2 onlinelibrary.wiley.com

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